(R)-2-(2-(Dimethylamino)propyl)benzoic acid
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Overview
Description
®-2-(2-(Dimethylamino)propyl)benzoic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety substituted with a dimethylamino group and a propyl chain. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Dimethylamino)propyl)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylamine and propylating agents. One common method includes the esterification of benzoic acid followed by the introduction of the dimethylamino group through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of ®-2-(2-(Dimethylamino)propyl)benzoic acid involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Dimethylamino)propyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the propyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-(Dimethylamino)propyl)benzoic acid is used as a building block for synthesizing complex molecules
Biology
In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-2-(2-(Dimethylamino)propyl)benzoic acid and its derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-(Dimethylamino)propyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoic acid moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Dimethylamino benzoic acid: A derivative with a dimethylamino group, similar to ®-2-(2-(Dimethylamino)propyl)benzoic acid but lacking the propyl chain.
Propyl benzoate: An ester of benzoic acid with a propyl group, used in fragrances and flavorings.
Uniqueness
®-2-(2-(Dimethylamino)propyl)benzoic acid is unique due to its chiral nature and the presence of both a dimethylamino group and a propyl chain. This combination imparts specific chemical and biological properties that are not observed in simpler analogs. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[(2R)-2-(dimethylamino)propyl]benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(13(2)3)8-10-6-4-5-7-11(10)12(14)15/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
KXCQBTRKMOUIER-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1C(=O)O)N(C)C |
Canonical SMILES |
CC(CC1=CC=CC=C1C(=O)O)N(C)C |
Origin of Product |
United States |
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